Boc-Val-Leu-Gly-Arg-pNA

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O8/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33)/t21-,22-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGHMGOAVQFUNZ-FIXSFTCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boc-Val-Leu-Gly-Arg-pNA

This guide provides a comprehensive technical overview of the chromogenic substrate Boc-Val-Leu-Gly-Arg-pNA, designed for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action, applications in serine protease activity assessment, and provide detailed protocols for its use.

Introduction: The Utility of Chromogenic Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological processes, from digestion to blood coagulation and immune responses.[1] Dysregulation of protease activity is implicated in a wide range of pathologies, including cancer, inflammation, and cardiovascular diseases.[1] Consequently, the accurate measurement of protease activity is crucial for both basic research and the development of therapeutic interventions.

This compound is a synthetic peptide substrate designed for the specific and sensitive detection of certain serine proteases.[1] Its utility lies in its chromogenic properties; enzymatic cleavage of the substrate releases a colored product, allowing for a straightforward and continuous spectrophotometric assay of enzyme activity.[1]

Molecular Composition and the Role of Each Component

To understand the mechanism of action, it is essential to dissect the molecular structure of this compound.

-

Peptide Sequence (Val-Leu-Gly-Arg): The core of the substrate is a specific tetrapeptide sequence: Valine-Leucine-Glycine-Arginine. This sequence mimics the natural recognition sites of certain proteases, particularly those that cleave peptide bonds at the carboxyl side of an arginine residue. The specificity of the substrate for a particular enzyme is largely determined by this amino acid sequence.

-

tert-Butoxycarbonyl (Boc) Protecting Group: The N-terminus of the peptide is protected by a tert-butoxycarbonyl (Boc) group. In peptide synthesis, the Boc group is used to temporarily block the reactivity of the N-terminal amino group, preventing unwanted side reactions.[2] In the context of the final substrate molecule, the Boc group can also influence the substrate's solubility and its interaction with the target enzyme.

-

p-Nitroanilide (pNA) Chromophore: The C-terminus of the peptide is covalently linked to a p-nitroanilide (pNA) molecule. In its peptide-bound form, pNA is colorless. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the pNA, free pNA is released into the solution.[1]

The Core Mechanism: Enzymatic Cleavage and Signal Generation

The mechanism of action of this compound is a two-step process that translates an enzymatic cleavage event into a quantifiable optical signal.

Step 1: Enzyme-Substrate Binding and Catalysis

A target serine protease, such as trypsin or thrombin, recognizes and binds to the specific peptide sequence of the substrate.[1] The active site of the enzyme then catalyzes the hydrolysis of the peptide bond between the arginine (Arg) residue and the p-nitroanilide (pNA) group.

Step 2: Release of the Chromophore and Spectrophotometric Detection

The cleavage of the Arg-pNA bond liberates the pNA molecule. Free pNA in solution has a distinct yellow color and exhibits a strong absorbance of light at a specific wavelength. The rate of pNA release is directly proportional to the activity of the enzyme under the given assay conditions. This allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance over time using a spectrophotometer.

Figure 1: Mechanism of this compound cleavage.

Target Enzymes and Applications

This compound is primarily used to assay the activity of serine proteases that exhibit a substrate preference for cleavage after arginine residues. Key enzymes include:

-

Trypsin: A digestive enzyme that plays a crucial role in protein breakdown.

-

Thrombin: A key enzyme in the blood coagulation cascade.[1]

-

Plasmin: The main enzyme involved in the breakdown of fibrin clots (fibrinolysis).

-

Plasminogen Activators (e.g., Urokinase, tPA): These enzymes convert the inactive zymogen plasminogen into the active plasmin.[3]

The ability to quantify the activity of these enzymes is vital in various research and development areas, including hematology, oncology, and inflammatory diseases.

Quantitative Data and Kinetic Parameters

The efficiency of an enzymatic reaction is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

| Substrate | Enzyme | Km (µM) | kcat (s-1) | Source |

| Tos-Gly-Pro-Arg-pNA | Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | [4] |

| D-Phe-Pip-Arg-pNA | Human α-Thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | [4] |

| Z-Gly-Gly-Arg-AMC | Thrombin | - | - | [5][6] |

| H-β-Ala-Gly-Arg-pNA | Thrombin | - | - | [5] |

Note: The kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. The data presented should be considered as a reference, and it is recommended that researchers determine these parameters under their specific assay conditions.

The product of the enzymatic reaction, p-nitroaniline (pNA), has the following key spectroscopic property:

| Parameter | Value | Source |

| Molar Extinction Coefficient (ε) at ~405-410 nm | ~8,800 M-1cm-1 |

Experimental Protocols

The following are detailed, step-by-step methodologies for using this compound to assay the activity of key serine proteases. It is crucial to perform these assays in duplicate or triplicate for statistical validity.

General Reagent Preparation

-

Assay Buffer: The optimal buffer will vary depending on the enzyme. A common starting point is 50 mM Tris-HCl, pH 7.5 - 8.5, containing 100-150 mM NaCl. For some enzymes like trypsin, the addition of CaCl2 (e.g., 10-20 mM) can enhance stability and activity.

-

Substrate Stock Solution: Prepare a 10-20 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF. Store this stock solution at -20°C.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer and store at -20°C or -80°C as recommended by the supplier. Immediately before the assay, dilute the enzyme to the desired working concentration in cold assay buffer.

-

p-Nitroaniline (pNA) Standard Solution: To quantify the enzyme activity, a standard curve of known pNA concentrations is required. Prepare a 1 mM stock solution of pNA in the assay buffer.

pNA Standard Curve

-

Prepare a series of dilutions of the pNA standard stock solution in the assay buffer to generate a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Add a fixed volume (e.g., 200 µL) of each dilution to the wells of a clear, flat-bottom 96-well microplate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Plot the absorbance values against the corresponding pNA concentrations and perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

Figure 2: Workflow for generating a pNA standard curve.

Trypsin Activity Assay

-

Reaction Setup: In a 96-well microplate, add the components in the following order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 8.0) to a final volume of 200 µL.

-

Diluted trypsin solution.

-

Include a blank control (assay buffer without enzyme) and a positive control (a known concentration of active trypsin).

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add the this compound substrate to each well to a final concentration of 0.1-1 mM. The optimal substrate concentration should be determined experimentally and should ideally be around the Km value for Michaelis-Menten kinetics.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs405nm/min) from the linear portion of the absorbance vs. time plot.

-

Use the slope from the pNA standard curve to convert the rate of change in absorbance to the rate of pNA formation (µmol/min).

-

Calculate the specific activity of the enzyme (µmol/min/mg of enzyme).

-

Thrombin and Plasmin Activity Assays

The protocol for thrombin and plasmin is similar to that for trypsin, with potential modifications to the assay buffer.

-

Thrombin Assay Buffer: A typical buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.3.

-

Plasmin Assay Buffer: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

Follow the same steps for reaction setup, pre-incubation, reaction initiation, kinetic measurement, and data analysis as described for the trypsin assay.

Urokinase and tPA Activity Assays

For plasminogen activators like urokinase and tPA, a coupled-enzyme assay is often employed, where the plasminogen activator activates plasminogen to plasmin, which then cleaves the chromogenic substrate.

-

Reaction Setup:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8).

-

Plasminogen (at a concentration that is not rate-limiting).

-

Urokinase or tPA sample.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow for the activation of plasminogen.

-

Initiate Reaction: Add this compound to a final concentration of 0.1-1 mM.

-

Kinetic Measurement and Data Analysis: Proceed as described for the trypsin assay to measure the rate of plasmin activity, which is proportional to the activity of the plasminogen activator.

Conclusion

This compound is a versatile and valuable tool for the quantitative assessment of serine protease activity. Its well-defined mechanism of action, based on the enzymatic release of the chromogenic pNA molecule, provides a robust and sensitive method for kinetic studies, inhibitor screening, and routine quality control in both academic and industrial research settings. By understanding the principles outlined in this guide and optimizing the provided protocols, researchers can confidently and accurately measure the activity of key proteases involved in a multitude of biological processes.

References

- Trypsin Activity Assay Kit. (n.d.).

- Colorimetric Trypsin Activity Assay (TRYP). (n.d.).

- Liwei Peptide. (n.d.). Boc-Leu-Gly-Arg-pNA.HCl. Retrieved January 18, 2026.

- Trypsin - Assay. (n.d.). Worthington Biochemical. Retrieved January 18, 2026.

- Boc Protected Compounds. (2023, July 4). Hebei Boze Chemical Co., Ltd. Retrieved January 18, 2026.

- Echelon Biosciences. (n.d.).

- Thrombin from Bovine Plasma. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026.

- Plasmin Activity Assay Kit (Fluorometric) (MAK244) - Technical Bulletin. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026.

- Dielis, A. W., et al. (2017). A review of commercially available thrombin generation assays. Research and Practice in Thrombosis and Haemostasis, 1(1), 10-20.

- Trypsin. (n.d.).

- van der Meijden, P. E. J., et al. (2012). Macrocycle synthesis strategy based on step-wise "adding and re-acting" three components enables screening of large combinatorial libraries. Journal of the American Chemical Society, 134(34), 14115–14124.

- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759.

- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776–792.

- Hemmila, I. A., et al. (2009). Calibrating Thrombin Generation in Different Samples: Less Effort with a Less Efficient Substrate. Clinical Chemistry, 55(5), 1013–1016.

- Lottenberg, R., et al. (1981). The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins. Biochimica et Biophysica Acta, 657(1), 154–164.

- BenchChem. (n.d.). Kinetic Analysis of Serine Proteases Using Nα-Boc-L-arginine methyl ester Substrates: An Application Note and Protocol Guide. Retrieved January 18, 2026.

- Abcam. (2025, December 19). Ab324630 – Plasmin Activity Assay Kit (Fluorometric). Retrieved January 18, 2026.

- Goswami, P., et al. (2013). High Throughput Substrate Specificity Profiling of Serine and Cysteine Proteases Using Solution-Phase Fluorogenic Peptide Microarrays. PLoS One, 8(9), e75522.

- Z-Val-Gly-Arg-pNA: A Technical Guide for Researchers. (n.d.). BenchChem. Retrieved January 18, 2026.

Sources

- 1. Purchase Directly from Boc-Leu-Gly-Arg-pNA.HCl | China Boc-Leu-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. Boc-Val-Gly-Arg-bNA (Plasminogen Activator Substrate) - Echelon Biosciences [echelon-inc.com]

- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

A Senior Application Scientist's Guide to Boc-Val-Leu-Gly-Arg-pNA: Harnessing Substrate Specificity for Serine Protease Research

Abstract

This guide provides an in-depth technical overview of the chromogenic substrate Nα-tert-Butoxycarbonyl-L-valyl-L-leucyl-L-glycyl-L-arginine p-nitroanilide (Boc-Val-Leu-Gly-Arg-pNA). We will explore the foundational principles of its mechanism, the structural basis for its specificity toward key serine proteases, and its practical applications in enzyme kinetics and inhibitor screening. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure robust and reproducible experimental outcomes.

Introduction: The Role of Chromogenic Substrates in Protease Research

Serine proteases are a ubiquitous class of enzymes critical to a vast array of physiological processes, including blood coagulation, fibrinolysis, and inflammation.[1][2] Consequently, they are significant targets in drug discovery and diagnostics. The ability to accurately measure the activity of these enzymes is paramount. Chromogenic substrates, such as this compound, are indispensable tools for this purpose.[3] They are synthetic peptides engineered to produce a quantifiable color change upon cleavage by a specific enzyme, allowing for real-time kinetic analysis.[3]

The core value of a synthetic substrate lies in its specificity. An ideal substrate is rapidly turned over by the target enzyme while remaining largely untouched by other proteases in a complex biological sample.[1] this compound has been designed to leverage the inherent substrate preferences of several trypsin-like serine proteases, making it a versatile tool for studying enzymes that preferentially cleave after an arginine residue.[3]

Mechanism of Action: Visualizing Proteolytic Activity

The functionality of this compound is based on a straightforward yet elegant colorimetric principle. The peptide sequence is covalently linked to a p-nitroanilide (pNA) group via an amide bond.[1][3] In its intact, conjugated form, the substrate is colorless. However, when a compatible serine protease recognizes and cleaves the peptide bond at the C-terminal side of the arginine residue, it liberates free p-nitroaniline.[1][3] This liberated pNA has a distinct yellow color, with a maximum absorbance at 405 nm, providing a direct, spectrophotometric measure of enzymatic activity.[4]

The rate of pNA release is directly proportional to the enzyme's activity under given conditions, enabling precise quantification for kinetic studies, such as the determination of Michaelis-Menten constants (Km and kcat).[3][4]

Caption: Mechanism of the chromogenic assay using this compound.

Understanding Serine Protease Specificity

The specificity of a serine protease is determined by the architecture of its active site, particularly the "specificity pocket" known as S1.[5][6] This pocket accommodates the side chain of the amino acid at the P1 position of the substrate (the residue immediately N-terminal to the scissile bond).[5]

-

Trypsin-like Proteases: Enzymes like trypsin, thrombin, and plasmin possess a deep S1 pocket containing a negatively charged aspartic acid residue (Asp189) at its base.[6] This feature creates a strong electrostatic attraction for positively charged P1 residues, namely Arginine (Arg) and Lysine (Lys).[6][7]

-

Chymotrypsin-like Proteases: In contrast, chymotrypsin has a hydrophobic S1 pocket and thus prefers large, aromatic P1 residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).[6]

-

Elastase-like Proteases: Elastase has a shallow S1 pocket, restricting it to small, aliphatic P1 residues like Alanine (Ala) or Valine (Val).[8]

The tetrapeptide sequence of Boc-Val-Leu-Gly-Arg -pNA is designed to specifically target trypsin-like proteases. The Arginine at the P1 position ensures high affinity for enzymes with a negatively charged S1 pocket. The residues at the P2 (Gly), P3 (Leu), and P4 (Val) positions further refine this specificity by interacting with the corresponding S2, S3, and S4 binding sites on the enzyme, contributing to the overall binding affinity and turnover rate.[5][9][10]

Specificity Profile and Kinetic Data

While designed for trypsin-like enzymes, this compound exhibits a distinct profile of reactivity across various serine proteases. It is a valuable substrate for enzymes involved in the coagulation and fibrinolytic systems.

| Enzyme | Primary P1 Specificity | Reactivity with this compound | Rationale & Field Insights |

| Thrombin | Arg > Lys | High | A primary enzyme in the coagulation cascade. This substrate is frequently used to measure thrombin activity, though other substrates may offer higher specificity.[7][11] |

| Plasmin | Lys > Arg | High | A key enzyme in fibrinolysis. While its natural preference is for Lys, it readily cleaves Arg-pNA substrates.[7][11] |

| Trypsin | Arg, Lys | Very High | The archetypal serine protease with strong preference for basic residues. It cleaves this substrate very efficiently.[3][7] |

| Plasma Kallikrein | Arg, Lys | Moderate to High | Involved in inflammation and blood pressure regulation. Shows significant activity towards Arg-pNA substrates.[11][12] |

| Factor Xa | Arg | Low to Moderate | While its P1 preference is Arg, the P4-P2 sequence (Ile-Glu-Gly) in its natural substrate is very different, making this compound a suboptimal choice.[11] More specific substrates exist for Factor Xa.[11] |

| Chymotrypsin | Phe, Tyr, Trp | Negligible | The S1 pocket is incompatible with the positively charged Arg side chain.[8] |

Note: Reactivity is a qualitative assessment. For quantitative comparisons, experimental determination of kinetic parameters is essential.

Experimental Protocols: A Self-Validating System

The key to trustworthy data is a well-designed protocol with appropriate controls. Here, we provide a robust, field-tested methodology for a standard enzyme activity assay.

Objective: To determine the rate of enzymatic cleavage of this compound by a purified serine protease.

Materials:

-

Purified Serine Protease (e.g., human α-thrombin)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

DMSO (for substrate stock solution)

-

96-well microplate, clear flat-bottom

-

Microplate spectrophotometer capable of reading at 405 nm

Procedure:

-

Reagent Preparation:

-

Substrate Stock (10 mM): Dissolve the this compound powder in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles. Expert Tip: DMSO can inhibit some enzymes at high concentrations. Always ensure the final DMSO concentration in the assay is low (<1-2%) and consistent across all wells.

-

Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in cold Assay Buffer immediately before use. Keep on ice. The optimal concentration must be determined empirically but is typically in the low nanomolar range.

-

Assay Buffer: Prepare and bring to the desired reaction temperature (e.g., 37°C).

-

-

Assay Setup (96-well plate):

-

Test Wells: Add 180 µL of pre-warmed Assay Buffer. Add 10 µL of Substrate Stock diluted in Assay Buffer to achieve the desired final concentration.

-

Substrate Blank (Negative Control): Add 190 µL of Assay Buffer and 10 µL of the diluted Substrate Stock. This well will not contain any enzyme and is used to measure the rate of spontaneous substrate hydrolysis.

-

Enzyme Blank (Negative Control): Add 190 µL of Assay Buffer and 10 µL of the Enzyme Working Solution. This well controls for any background absorbance from the enzyme preparation itself.

-

-

Initiating the Reaction:

-

Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

To initiate the reaction, add 10 µL of the Enzyme Working Solution to the "Test Wells".

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm (A405) every 60 seconds for 15-30 minutes. The reaction should be linear during this initial phase.

-

-

Data Analysis:

-

For each well, plot A405 versus time (in minutes).

-

Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔA405/min).

-

Correct the velocity of the test wells by subtracting the velocity of the Substrate Blank: Corrected V₀ = V₀ (Test Well) - V₀ (Substrate Blank).

-

Convert the rate from ΔA405/min to moles/min using the Beer-Lambert law (A = εcl), where ε for pNA is ~10,000 M⁻¹cm⁻¹.

-

Application: High-Throughput Inhibitor Screening

This compound is an excellent tool for screening compound libraries to identify potential enzyme inhibitors.[3] The workflow is an adaptation of the standard activity assay.

Caption: A typical workflow for high-throughput screening of serine protease inhibitors.

The key step is the pre-incubation of the enzyme with the test compounds before adding the substrate. A reduction in the reaction velocity compared to the "No Inhibitor" control indicates potential inhibitory activity.

Conclusion

This compound is a robust and versatile chromogenic substrate that serves as a cornerstone for the functional study of several critical serine proteases. Its design, rooted in the fundamental principles of enzyme-substrate recognition, provides a reliable method for quantifying enzymatic activity. By understanding its specificity profile and implementing self-validating experimental protocols, researchers can generate high-quality, reproducible data essential for advancing our knowledge of enzymology and accelerating the development of novel therapeutics.

References

- Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties.PubMed.

- Chromogenic Substrates in Coagulation and Fibrinolytic Assays.Seminars in Thrombosis and Hemostasis.

- A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate.PubMed.

- Boc-Leu-Gly-Arg-pNA.HCl.Liwei Peptide.

- Substrate specificity of SplD at P4-P1 subsites.ResearchGate.

- Serine Proteases Substrate Specificity.Monash University.

- Boc-Val-Gly-Arg-bNA (Plasminogen Activator Substrate).Echelon Biosciences.

- Chromogenic substrate for use in assaying enzymic activity.Google Patents.

- Chromogenic substrates.Google Patents.

- Serine protease specificity for peptide chromogenic substrates.PubMed.

- Serine Proteases.PubMed Central.

- Unveiling the Specificity of Boc-AAG-pNA: A Comparative Guide to Protease Cross-Reactivity.BenchChem.

- Structural basis of substrate specificity in the serine proteases.PubMed Central.

- Serine protease.Wikipedia.

- Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.PNAS.

- Boc-Val-Gly-Arg-AMC | Peptide Substrate.MedchemExpress.com.

- Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.NIH.

- Human plasma kallikrein and tissue kallikrein binding to a substrate based on the reactive site of a factor Xa inhibitor isolated from Bauhinia ungulata seeds.PubMed.

- Differential specificities of the thrombin, plasmin and trypsin with regard to synthetic and natural substrates and inhibitors.PubMed.

- D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic).Echelon Biosciences.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Serine protease - Wikipedia [en.wikipedia.org]

- 3. Purchase Directly from Boc-Leu-Gly-Arg-pNA.HCl | China Boc-Leu-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 4. US4221706A - Chromogenic substrates - Google Patents [patents.google.com]

- 5. purdue.edu [purdue.edu]

- 6. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of substrate specificity in the serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human plasma kallikrein and tissue kallikrein binding to a substrate based on the reactive site of a factor Xa inhibitor isolated from Bauhinia ungulata seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Utilizing Boc-Val-Leu-Gly-Arg-pNA for the Identification and Quantification of Protease Activity in Cell Lysates

Introduction: Unmasking Proteolytic Activity within the Cellular Milieu

Within the intricate landscape of the cell, proteases act as master regulators, sculpting the proteome to govern a vast array of physiological and pathological processes, from cell cycle progression and signaling to apoptosis and cancer metastasis.[1][2] The ability to accurately measure the activity of these enzymes within complex biological samples, such as cell lysates, is paramount for researchers in basic science and drug development. This guide provides a comprehensive technical overview of the use of the chromogenic substrate Nα-tert-Butoxycarbonyl-L-valyl-L-leucyl-L-glycyl-L-arginine-p-nitroanilide (Boc-Val-Leu-Gly-Arg-pNA) for the sensitive and quantitative assessment of trypsin-like serine protease activity.

As a Senior Application Scientist, my aim is not merely to present a protocol, but to provide the foundational knowledge and practical insights necessary to design, execute, and interpret these assays with confidence. We will delve into the causality behind experimental choices, ensuring that each step is understood within a framework of scientific integrity.

The Core Principle: A Chromogenic Revelation of Enzymatic Action

The utility of this compound lies in its clever design as a specific substrate for a subset of serine proteases that preferentially cleave after an arginine residue.[1][3] The core of the assay is a straightforward enzymatic reaction that results in a quantifiable color change.

The peptide sequence, Val-Leu-Gly-Arg, mimics the natural recognition sites for enzymes such as trypsin, plasmin, thrombin, and plasma kallikrein.[4][5] Covalently linked to the C-terminal arginine is a p-nitroanilide (pNA) molecule. In this intact, conjugated form, the substrate is colorless. However, upon enzymatic hydrolysis of the amide bond between arginine and pNA, the free p-nitroaniline is liberated. This released pNA has a distinct yellow color and exhibits a strong absorbance at approximately 405 nm. The rate of this color development is directly proportional to the amount of active protease in the sample.

Figure 1: The enzymatic cleavage of this compound.

Navigating the Protease Landscape: Substrate Specificity and Kinetic Considerations

A critical aspect of utilizing this compound with cell lysates is understanding that the measured activity represents the cumulative action of all proteases present that can cleave this substrate. While highly useful for detecting overall "trypsin-like" activity, it is not inherently specific for a single enzyme.

The efficiency with which different proteases cleave this substrate is defined by their kinetic parameters, the Michaelis constant (Kₘ) and the catalytic constant (k_cat_). A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while a higher k_cat_ signifies a faster turnover rate. The ratio k_cat_/Kₘ is a measure of the enzyme's overall catalytic efficiency.

Table 1: Comparative Kinetic Parameters for pNA-based Substrates with Various Serine Proteases

| Substrate | Protease | Kₘ (µM) | k_cat_ (s⁻¹) | k_cat_/Kₘ (M⁻¹s⁻¹) | Reference |

| Tos-Gly-Pro-Arg-pNA | Human α-Thrombin | 4.18 | 127 | 3.0 x 10⁷ | [1] |

| D-Phe-Pip-Arg-pNA | Human α-Thrombin | 1.33 | 91.4 | 6.9 x 10⁷ | [1] |

| Nα-Cbz-L-Lys-pNA | Bovine Trypsin | ~20 | ~0.52 (at pH 7) | ~2.6 x 10⁴ | [6] |

| Fibrinogen | Human Plasmin | 6.5 | 7.1 | 1.1 x 10⁶ | [7] |

Experimental Workflow: A Step-by-Step Guide

The following protocol provides a robust framework for measuring protease activity in cell lysates using this compound. Optimization of specific parameters may be required depending on the cell type and experimental goals.

Figure 2: General experimental workflow for the protease assay.

Part 1: Preparation of Cell Lysates

The quality of the cell lysate is paramount for obtaining reliable and reproducible results. The primary objective is to efficiently lyse the cells while preserving the activity of the target proteases and inhibiting others that could degrade the target enzymes or interfere with the assay.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100 or NP-40) supplemented with a protease inhibitor cocktail (EDTA-free if metalloprotease activity is of interest).

-

Cell scraper

-

Microcentrifuge

Protocol:

-

Cell Harvest: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. For adherent cells, use a cell scraper to detach the cells. For suspension cells, resuspend the pellet in lysis buffer.

-

Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the clear supernatant to a fresh, pre-chilled microfuge tube. This is your cell lysate.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the protease activity.

Part 2: The Protease Activity Assay

Materials:

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

p-Nitroaniline (pNA) standard stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

A. Preparation of the p-Nitroaniline Standard Curve:

-

Prepare a series of dilutions of the pNA standard in the assay buffer. A typical range would be from 0 to 200 µM.

-

Add a fixed volume (e.g., 100 µL) of each standard dilution to separate wells of the 96-well plate.

-

Include a blank well containing only the assay buffer.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance values against the known pNA concentrations to generate a standard curve. The relationship should be linear.

B. Assay Reaction:

-

Reaction Setup: In the wells of the 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) and adjust the volume with assay buffer to a final volume of, for example, 90 µL.

-

Sample Wells: Lysate + Assay Buffer

-

Lysate Blank Wells: Lysate + Assay Buffer (to measure background absorbance from the lysate itself)

-

Substrate Blank Well: Assay Buffer only (no lysate)

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiation of Reaction: To all wells except the lysate blanks, add 10 µL of the this compound substrate solution (to a final concentration of, for example, 100-500 µM). The optimal substrate concentration should be determined empirically and should ideally be at or above the Kₘ.

-

Kinetic Measurement: Immediately place the plate in the microplate reader, pre-warmed to the reaction temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

Data Analysis and Interpretation: From Absorbance to Activity

-

Correct for Background Absorbance: For each time point, subtract the absorbance of the lysate blank from the corresponding sample well reading.

-

Determine the Rate of Reaction (ΔA/min): Plot the background-corrected absorbance versus time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion, which is the rate of change in absorbance per minute (ΔA/min).

-

Calculate the Concentration of pNA Produced: Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA at 405 nm (~9,960 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the light in the well (in cm). The rate of pNA production (in M/min) can be calculated as: Rate (M/min) = (ΔA/min) / (ε * l)

-

Calculate Protease Activity: Convert the rate to a more common unit, such as nmol/min. Activity (nmol/min) = Rate (mol/L/min) * Reaction Volume (L) * 10⁹ nmol/mol

-

Normalize for Protein Content: To obtain the specific activity, divide the calculated activity by the amount of protein in the reaction well. Specific Activity (nmol/min/mg) = Activity (nmol/min) / Protein (mg)

Ensuring Trustworthiness: The Role of Controls and Inhibitors

In the context of a complex cell lysate, robust controls are essential for data interpretation.

-

Negative Controls: Lysates from cells known to have low or no expression of the target protease can help establish a baseline.

-

Positive Controls: Purified trypsin or another known protease that cleaves the substrate can be used to validate the assay setup and reagents.

-

Specific Inhibitors: The use of specific protease inhibitors is a powerful tool to dissect the contribution of different proteases to the total measured activity. For example, pre-incubating the lysate with a specific trypsin inhibitor like aprotinin or a thrombin inhibitor like hirudin should selectively reduce the activity attributable to those enzymes.

Field-Proven Insights and Applications

The measurement of trypsin-like protease activity in cell lysates using this compound has broad applications in biomedical research:

-

Cancer Research: Many cancers exhibit dysregulated protease activity, which is often linked to tumor growth, invasion, and metastasis.[2][8] This assay can be used to screen for changes in protease activity in cancer cell lines in response to potential therapeutics or genetic manipulations.

-

Apoptosis Studies: Certain caspases, key executioners of apoptosis, have substrate specificities that can be mimicked by pNA-based substrates. While this compound is not a primary caspase substrate, related assays are central to studying programmed cell death.[9]

-

Drug Discovery and High-Throughput Screening: The simplicity and scalability of this colorimetric assay make it well-suited for high-throughput screening of compound libraries to identify novel protease inhibitors.[1]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background in Blank Wells | Substrate instability (autohydrolysis) | Test substrate stability in assay buffer alone. Adjust pH or temperature if necessary. |

| Reagent contamination | Use fresh, high-purity reagents. Filter-sterilize buffers. | |

| Low or No Activity | Inactive enzyme in lysate | Ensure proper lysate preparation and storage. Avoid repeated freeze-thaw cycles. Include a positive control. |

| Incorrect assay conditions | Optimize pH, temperature, and buffer composition for the target protease. | |

| Presence of endogenous inhibitors | Dilute the lysate or use methods to remove inhibitors. | |

| Non-linear Reaction Rate | Substrate depletion | Use a lower concentration of lysate or a higher initial substrate concentration. Analyze only the initial linear phase. |

| Enzyme instability | Add stabilizing agents like glycerol or BSA to the assay buffer. |

Conclusion

The this compound-based assay is a powerful, accessible, and quantitative tool for probing the activity of trypsin-like serine proteases in the complex environment of a cell lysate. By understanding the underlying principles, carefully designing experiments with appropriate controls, and meticulously analyzing the data, researchers can gain valuable insights into the roles of these critical enzymes in health and disease. This guide provides the technical foundation and practical wisdom to empower scientists to harness the full potential of this versatile assay in their research endeavors.

References

-

Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. (2020). ACS Omega. [Link]

-

The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins. (n.d.). PubMed. [Link]

-

Boc-Leu-Gly-Arg-pNA.HCl. (n.d.). Liwei Peptide. [Link]

-

What are Protease Inhibitors and How Do They Work?. (2012). G-Biosciences. [Link]

-

Solved We also need to convert the reaction rate from change | Chegg.com. (2022). Chegg. [Link]

-

Multiscale profiling of protease activity in cancer. (2022). PubMed. [Link]

-

How can I determine protease activity from the absorbance I determined from the reaction with the substrate?. (2018). ResearchGate. [Link]

-

The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein. (n.d.). PMC. [Link]

-

A Comparison of the Catalytic Activities of Human Plasma Kallikreins I and II. (1982). PubMed. [Link]

-

Kinetic characteristics of fibrinogen and fibrin hydrolysis by plasmin 1 and 2 and miniplasmin. (1986). Thrombosis Research. [Link]

-

High-throughput screening of cell lysates for ganglioside synthesis. (n.d.). PubMed. [Link]

-

Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. (n.d.). Merck Millipore. [Link]

-

Boc-Leu-Gly-Arg-AMC. (n.d.). PeptaNova. [Link]

-

Multiscale profiling of protease activity in cancer. (2022). Nature Communications. [Link]

Sources

- 1. Purchase Directly from Boc-Leu-Gly-Arg-pNA.HCl | China Boc-Leu-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 2. Multiscale profiling of protease activity in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic characteristics of fibrinogen and fibrin hydrolysis by plasmin 1 and 2 and miniplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

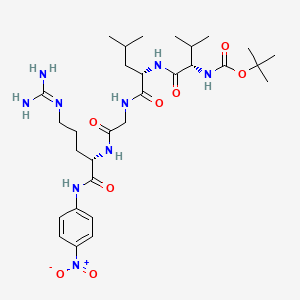

Chemical structure and properties of Boc-Val-Leu-Gly-Arg-pNA.

An In-Depth Technical Guide to Boc-Val-Leu-Gly-Arg-pNA: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the chromogenic substrate Nα-t-Boc-L-valyl-L-leucyl-L-glycyl-L-arginine-p-nitroanilide (this compound). We will dissect its molecular architecture, detailing the function of the N-terminal Boc protecting group, the peptide sequence conferring enzyme specificity, and the C-terminal p-nitroaniline (pNA) reporter moiety. The guide elucidates the mechanism of enzymatic cleavage and subsequent spectrophotometric detection, which forms the basis of its utility. A detailed, field-tested experimental protocol is provided, emphasizing the rationale behind each step to ensure self-validating and reproducible results. Key applications, including the kinetic analysis of plasminogen activators and other trypsin-like serine proteases, are discussed, positioning this compound as an invaluable tool for researchers, scientists, and drug development professionals.

Introduction: The Power of Chromogenic Substrates

In the fields of enzymology and high-throughput screening, the ability to monitor enzyme activity in real-time is paramount. Chromogenic substrates are elegantly designed molecules that facilitate this by producing a colored product upon enzymatic cleavage.[1] This colorimetric change can be continuously monitored with a spectrophotometer, providing a simple, robust, and quantitative measure of enzyme kinetics.[2] this compound is a synthetic peptide substrate specifically engineered for this purpose, serving as a key tool for investigating a class of enzymes known as serine proteases.[3][4]

Deconstructing the Molecular Architecture

The functionality of this compound arises from the specific roles of its three core components: the protecting group, the peptide backbone, and the chromogenic reporter.

The N-Terminal Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group attached to the N-terminus of the peptide.[5] In solid-phase peptide synthesis, its primary role is to prevent the N-terminal amine from participating in unwanted side reactions during the sequential addition of amino acid residues.[6] In the context of an enzyme assay, the Boc group ensures that cleavage can only occur at the specific internal site recognized by the protease, preventing non-specific degradation by exopeptidases that might target a free N-terminus.

The Peptide Sequence: Val-Leu-Gly-Arg

The amino acid sequence Val-Leu-Gly-Arg is the heart of the substrate's specificity. Proteases recognize and bind to specific amino acid sequences, and this tetrapeptide mimics the natural cleavage site of several important enzymes. The nomenclature P4-P3-P2-P1 is used to describe the amino acids N-terminal to the cleavage site (the scissile bond):

-

P1 (Arginine): This is the most critical residue for specificity. Trypsin-like serine proteases exhibit a strong preference for cleaving peptide bonds on the C-terminal side of basic amino acids, namely Arginine (Arg) or Lysine (Lys).[7][8] The presence of Arg at the P1 position makes this substrate a prime target for this enzyme family.

-

P2-P4 (Val-Leu-Gly): These residues further refine the substrate's specificity and influence the binding affinity (Kₘ) and turnover rate (kcat) of the enzyme-substrate interaction. Different proteases have varying preferences at these positions, allowing for the design of relatively specific substrates.[9]

The Chromophore: p-Nitroaniline (pNA)

p-Nitroaniline (pNA) is a chromophore covalently linked to the C-terminal carboxyl group of Arginine via an amide bond. When part of the intact peptide, the pNA molecule is colorless. However, upon enzymatic hydrolysis of the Arg-pNA bond, free pNA is released into the solution. This free pNA has a distinct yellow color and strongly absorbs light at a wavelength of 405 nm.[10] The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate cleavage, and thus, to the enzyme's activity.[2]

Physicochemical Properties

A summary of the key properties of this compound is presented below. Note that values may vary slightly depending on the salt form (e.g., acetate salt or hydrochloride).

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈N₈O₇ (for free base) | [11] |

| Molecular Weight | 620.74 g/mol (for free base) | [11] |

| Canonical SMILES | CC(C)CC)NC(=O)OC(C)(C)C">C@HC(=O)NCC(=O)NC(=O)Nc1ccc(cc1)[O-] | N/A |

| Appearance | White to off-white lyophilized powder | [2] |

| Solubility | Soluble in DMSO, sparingly soluble in water | [12] |

| λmax (Released pNA) | ~405 nm | [10] |

Mechanism of Action: A Visual Guide

The utility of this compound is centered on a straightforward enzymatic reaction that produces a quantifiable signal.

-

Binding: The target serine protease recognizes and binds to the Val-Leu-Gly-Arg sequence of the substrate.

-

Catalysis: The enzyme's active site catalyzes the hydrolysis of the amide bond between the arginine (P1) residue and the p-nitroaniline molecule.

-

Release & Detection: The colorless peptide fragment (Boc-Val-Leu-Gly-Arg) and the yellow p-nitroaniline (pNA) are released. The increase in yellow color is measured over time as an increase in absorbance at 405 nm.

Applications in Science and Drug Discovery

This compound is a versatile tool with several key applications:

-

Enzyme Characterization: It is used to determine fundamental kinetic parameters (Kₘ, Vₘₐₓ, kcat) of purified proteases like plasminogen activators. [3][4]* Endotoxin Detection: It serves as a chromogenic substrate for the horseshoe crab clotting enzyme, a key component in Limulus Amebocyte Lysate (LAL) assays for detecting bacterial endotoxins. [13]* Inhibitor Screening: The substrate is widely employed in high-throughput screening (HTS) campaigns to identify and characterize potential inhibitors of target proteases, which is a critical early step in drug discovery. [2]* Comparative Protease Studies: By comparing the hydrolysis rates of this compound with other substrates containing different peptide sequences, researchers can profile the substrate specificity of newly discovered proteases. [9]

Conclusion

This compound is a well-characterized and highly effective chromogenic substrate for the study of trypsin-like serine proteases. Its carefully designed structure, comprising a stabilizing Boc group, a specific peptide recognition sequence, and a reliable pNA reporter, enables the sensitive and continuous measurement of enzymatic activity. The straightforward and robust nature of the assay makes it an indispensable tool in basic research for enzyme characterization and in applied pharmaceutical science for inhibitor screening and drug development.

References

- PNA synthesis using a novel Boc/acyl protecting group str

- Boc-Val-Pro-Arg-pNA | C27H42N8O7.

- Boc-Leu-Gly-Arg-pNA.HCl.Liwei Peptide.

- Boc-Val-Leu-Gly-Arg(NO2)-PNA.ChemicalBook.

- Unveiling the Specificity of Boc-AAG-pNA: A Comparative Guide to Protease Cross-Reactivity.Benchchem.

- BOC-L-Leu-Gly-L-Arg-PNA.HCL.

- A Comparative Analysis of Boc-AAG-pNA and Other Glycine Endopeptidase Substr

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Boc-Leu-Gly-Arg-AMC - Protease Substr

- Boc-Val-Gly-Arg-bNA (Plasminogen Activator Substr

- Measuring Enzyme Kinetics with Methoxycarbonyl-D-Nle-Gly-Arg-pNA: Applic

- BOC-LEU-GLY-ARG-PNA.ChemicalBook.

- Boc-Val-Gly-Arg-βNA.MedChemExpress.

- This compound Acet

- Serine protease specificity for peptide chromogenic substrates.

- Boc-Leu-Gly-Arg-AMC.TargetMol.

- Proteases.

- Boc Solid Phase Peptide Synthesis.ChemPep Inc..

- Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Purchase Directly from Boc-Leu-Gly-Arg-pNA.HCl | China Boc-Leu-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 3. Boc-Val-Gly-Arg-bNA (Plasminogen Activator Substrate) - Echelon Biosciences [echelon-inc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 8. pnas.org [pnas.org]

- 9. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BOC-LEU-GLY-ARG-PNA [m.chemicalbook.com]

- 12. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]

- 13. MP Biomedicals this compound Acetate Salt 100 mg | Buy Online | MP Biomedicals™ | Fisher Scientific [fishersci.pt]

The Versatile Chromogenic Substrate: A Technical Guide to Boc-Val-Leu-Gly-Arg-pNA in Biochemical Research

This guide provides an in-depth technical overview of Nα-t-Boc-L-valyl-L-leucyl-L-glycyl-L-arginine p-nitroanilide (Boc-Val-Leu-Gly-Arg-pNA), a widely utilized chromogenic substrate in biochemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, offering detailed protocols and insights into its use for studying serine proteases. We will explore the substrate's mechanism of action, its utility in enzyme kinetics and inhibitor screening, and provide practical guidance for its effective implementation in the laboratory.

Introduction to a Key Research Tool

This compound is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) moiety.[1] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability.[] This compound serves as a highly effective tool for the continuous and quantitative measurement of the activity of certain proteolytic enzymes, particularly serine proteases like trypsin and plasmin.[1] Its utility lies in its ability to generate a colorimetric signal upon enzymatic cleavage, providing a straightforward and sensitive method for studying enzyme function.[1]

The specificity of the peptide sequence (Val-Leu-Gly-Arg) makes it a target for proteases that preferentially cleave after an arginine residue. This characteristic, combined with the chromogenic properties of the pNA group, has established this compound as a staple reagent in academic and industrial research settings for a variety of applications, from fundamental enzymology to high-throughput drug screening.[1][3]

The Chemistry of Detection: Mechanism of Action

The functionality of this compound as a chromogenic substrate is based on a simple yet elegant enzymatic reaction. A target serine protease recognizes and binds to the peptide sequence of the substrate. The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminal arginine (Arg) residue and the p-nitroaniline (pNA) molecule.[1]

This cleavage event releases free p-nitroaniline, a yellow-colored compound that exhibits a strong absorbance maximum at approximately 405 nm.[1] The intensity of the yellow color is directly proportional to the amount of pNA released, which in turn is a direct measure of the enzyme's catalytic activity. The rate of the reaction can be monitored in real-time by measuring the increase in absorbance at 405 nm using a spectrophotometer or a microplate reader.[1]

Caption: Enzymatic cleavage of this compound.

Quantitative Analysis of Enzyme Activity: A Step-by-Step Protocol

The accurate determination of enzyme kinetics is fundamental to understanding enzyme function and inhibition. This compound is an excellent substrate for such studies. The following protocol outlines the determination of Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for a serine protease, such as trypsin.

Materials:

-

This compound substrate

-

Purified serine protease (e.g., Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

-

Prepare a series of dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.05 to 2 mM).

-

Prepare a working solution of the enzyme in cold Assay Buffer to a concentration that yields a linear rate of reaction over the desired time course. The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of each substrate dilution to triplicate wells.

-

Include a "no-enzyme" control for each substrate concentration to measure non-enzymatic hydrolysis.

-

Include a "no-substrate" control to measure any background absorbance from the enzyme solution.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a fixed volume of the enzyme working solution to each well.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The velocity is the slope of this linear phase (ΔAbs/Δt).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (v = (ΔAbs/Δt) / (ε * l)), where ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹) and l is the path length of the well.[4]

-

Plot the initial velocities (v) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Kₘ and Vₘₐₓ.[4]

-

| Parameter | Description |

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for the substrate. |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ / [E]). |

| kcat/Kₘ (Catalytic Efficiency) | A measure of the enzyme's overall catalytic efficiency. |

High-Throughput Screening for Protease Inhibitors

The simplicity and reliability of the this compound assay make it highly suitable for high-throughput screening (HTS) of potential protease inhibitors.[1][3] The following protocol provides a framework for screening a compound library against a target serine protease.

Caption: High-Throughput Screening Workflow.

Protocol:

-

Assay Miniaturization and Optimization:

-

Optimize the assay for a 384- or 1536-well plate format to conserve reagents and increase throughput.

-

Determine the optimal concentrations of enzyme and this compound to achieve a robust signal-to-background ratio and a linear reaction rate within the desired screening window. The substrate concentration is typically set at or near the Kₘ value for the enzyme.[4]

-

-

Compound Screening:

-

Dispense the compound library into the microplates at a fixed final concentration (e.g., 10 µM).

-

Add the enzyme solution to all wells and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the this compound solution.

-

Measure the reaction rate as described in the enzyme kinetics protocol.

-

-

Data Analysis and Hit Identification:

-

Calculate the percentage of inhibition for each compound relative to a no-inhibitor (DMSO) control.

-

Set a threshold for hit identification (e.g., >50% inhibition).

-

Confirmed hits should be further characterized through dose-response studies to determine their IC₅₀ values.

-

Substrate Specificity and Potential Cross-Reactivity

While this compound is a valuable tool, it is important to understand its specificity profile. It is primarily a substrate for trypsin-like serine proteases that cleave after arginine residues. However, some degree of cross-reactivity with other proteases may occur, particularly at high enzyme concentrations or with enzymes that have broader substrate specificity.

| Protease | Family | Expected Reactivity | Rationale |

| Trypsin | Serine Protease | High | Preferentially cleaves at the C-terminus of arginine and lysine residues.[] |

| Plasmin | Serine Protease | High | Cleaves after lysine and arginine residues. |

| Thrombin | Serine Protease | Moderate to High | Primarily cleaves after arginine, but specificity can be influenced by residues in other positions.[1] |

| Chymotrypsin | Serine Protease | Low to Negligible | Prefers large hydrophobic residues (e.g., Phe, Tyr, Trp) at the P1 position.[] |

It is always advisable to empirically validate the specificity of the substrate for the enzyme of interest, especially when working with complex biological samples that may contain multiple proteases.

Troubleshooting and Technical Considerations

To ensure the generation of high-quality and reproducible data, several technical factors should be considered when using this compound.

-

Substrate Solubility and Stability: this compound is typically dissolved in an organic solvent like DMSO. It is important to ensure complete dissolution and to be mindful of the final DMSO concentration in the assay, as high concentrations can inhibit enzyme activity. The stability of the substrate in aqueous buffers should also be considered, and fresh dilutions should be prepared for each experiment.[1]

-

Buffer Composition and pH: The choice of buffer and its pH are critical for optimal enzyme activity. A buffer with a pKa close to the desired pH should be used to maintain stable conditions. The optimal pH for most serine proteases is in the neutral to slightly alkaline range (pH 7.5-8.5).[1][6]

-

Temperature Control: Enzyme activity is highly dependent on temperature. Consistent temperature control throughout the experiment is crucial for obtaining reproducible results.[1]

-

Interference from Assay Components: Some compounds in a screening library may absorb light at 405 nm, leading to false-positive results. It is important to include appropriate controls to identify and account for such interference.

Conclusion

This compound is a robust and versatile chromogenic substrate that has proven to be an invaluable tool in the study of serine proteases. Its ease of use, coupled with its high sensitivity, makes it well-suited for a wide range of applications in biochemical research, from detailed kinetic characterization of enzymes to high-throughput screening of potential therapeutic agents. By understanding the principles of the assay and adhering to carefully optimized protocols, researchers can leverage the power of this substrate to advance our understanding of protease function and its role in health and disease.

References

-

Liwei Peptide. (n.d.). Boc-Leu-Gly-Arg-pNA.HCl. Retrieved from [Link]

-

PubMed. (n.d.). A novel high throughput screening assay for HCV NS3 serine protease inhibitors. Retrieved from [Link]

-

Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: Secreted, soluble Kex2 protease. Proceedings of the National Academy of Sciences of the United States of America, 89(3), 922–926. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Tervonen, T. A., He, T., & Klefström, J. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods in molecular biology (Clifton, N.J.), 1575, 177–191. Retrieved from [Link]

-

Gosalia, D. N., Salisbury, C. M., Maly, D. J., & Ellman, J. A. (2005). High Throughput Substrate Specificity Profiling of Serine and Cysteine Proteases Using Solution-Phase Fluorogenic Peptide Microarrays. Proteomics, 5(5), 1292–1300. Retrieved from [Link]

-

Kasprzak, A. A., & Kłudkiewicz, B. (2003). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Acta biochimica Polonica, 50(3), 827–833. Retrieved from [Link]

-

Kuntumalla, S., & Loo, R. R. (2007). Kinetic characterization of sequencing grade modified trypsin. Journal of the American Society for Mass Spectrometry, 18(9), 1633–1636. Retrieved from [Link]

-

Maximova, K., & Trylska, J. (2015). Kinetics of trypsin-catalyzed hydrolysis determined by isothermal titration calorimetry. Analytical biochemistry, 486, 46–54. Retrieved from [Link]

-

Breddam, K., & Meldal, M. (1992). Molecular markers of serine protease evolution. The EMBO journal, 11(9), 3347–3353. Retrieved from [Link]

Sources

The Bench Scientist's Guide to Boc-Val-Leu-Gly-Arg-pNA: A Chromogenic Workhorse for Trypsin-Like Protease Activity

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the activity of trypsin and trypsin-like serine proteases using the chromogenic substrate Boc-Val-Leu-Gly-Arg-pNA (Nα-tert-Butoxycarbonyl-L-valyl-L-leucyl-L-glycyl-L-arginine p-nitroanilide). As a Senior Application Scientist, this document moves beyond a simple protocol, offering insights into the causality of experimental design, self-validating systems for data integrity, and the broader context of its application in modern research and drug discovery.

Foundational Principles: Why a Chromogenic Substrate?

In the study of proteases, quantifying enzymatic activity is paramount. This is typically achieved using synthetic substrates that, upon cleavage, release a detectable reporter molecule. This compound falls into the category of chromogenic substrates, which are valued for their simplicity, reliability, and ease of use in standard laboratory settings.

The Mechanism of Action

The core of this assay lies in a straightforward enzymatic reaction. The substrate, this compound, is a synthetic tetrapeptide designed to be recognized by trypsin-like enzymes. Trypsin specifically cleaves peptide bonds at the carboxyl side of positively charged amino acid residues, namely arginine (Arg) and lysine (Lys).[1]

The arginine residue at the P1 position of the substrate fits perfectly into the negatively charged S1 specificity pocket of the trypsin active site. Upon binding, the catalytic triad (Serine-Histidine-Aspartate) of the enzyme facilitates the hydrolysis of the amide bond between the arginine and the p-nitroaniline (pNA) group.[2]

-

Before Cleavage: The intact substrate is colorless.

-

After Cleavage: The enzyme releases the peptide fragment (Boc-Val-Leu-Gly-Arg) and a free p-nitroaniline (pNA) molecule. This liberated pNA has a distinct yellow color and a maximum absorbance at approximately 405 nm.

The rate of pNA release, measured as the increase in absorbance over time (ΔA405/min), is directly proportional to the enzymatic activity under conditions of substrate excess.[3]

Specificity and Cross-Reactivity

While highly specific for cleaving at arginine residues, this compound is not exclusive to trypsin. It can be effectively cleaved by other trypsin-like serine proteases that share a similar specificity pocket, including:

-

Plasma Kallikrein: Involved in the contact activation system of coagulation and inflammation.[5][6]

-

Plasminogen Activators: Enzymes that convert plasminogen to active plasmin.[7][8]

This characteristic makes it a versatile tool but also necessitates careful experimental design. The trustworthiness of your results depends on knowing the composition of your sample. For complex biological samples, the use of specific inhibitors is crucial to dissect the activity of the target enzyme from other proteases that might be present.[9]

Experimental Design & Protocols

A robust assay is a self-validating one. The following protocols are designed with this principle in mind, incorporating necessary controls and explaining the rationale behind each step.

Reagent Preparation: The Foundation of Reproducibility

Expert Insight: The stability of your reagents is critical. Trypsin is prone to autolysis (self-digestion), and the substrate can be susceptible to spontaneous hydrolysis. Proper preparation and storage are non-negotiable for reliable data.

| Reagent | Preparation Protocol | Rationale & Expert Tips | Storage |

| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 | Tris-HCl: Provides a stable pH environment within trypsin's optimal activity range (pH 7-9).[2] CaCl₂: Calcium ions are crucial. They bind to a specific calcium-binding loop on trypsin, enhancing its thermal stability, increasing catalytic activity, and protecting against autolysis.[7][10][11] | 4°C |

| Trypsin Stock Solution | Dissolve TPCK-treated trypsin to 1 mg/mL in cold 1 mM HCl. | 1 mM HCl: A slightly acidic pH (around 3.0) reversibly inactivates trypsin, preventing autolysis during storage. TPCK-treatment: Ensures the trypsin preparation is free of contaminating chymotrypsin activity. Prepare aliquots to avoid multiple freeze-thaw cycles. | -20°C (short-term) or -80°C (long-term) |

| Working Trypsin Solution | Dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in cold Assay Buffer. | Prepare fresh immediately before use and keep on ice. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes. | On ice, use immediately. |

| Substrate Stock Solution | Dissolve this compound in 100% DMSO to a concentration of 10-20 mM. | The peptide substrate is often hydrophobic and requires an organic solvent like DMSO for complete dissolution.[12] Sonication can aid solubilization. | -20°C, protected from light. |

| Trypsin Inhibitor (Control) | Prepare a stock of a specific trypsin inhibitor (e.g., TLCK or Aprotinin) in an appropriate solvent. | Used in control wells to confirm that the observed activity is indeed from trypsin or a trypsin-like enzyme. | Per manufacturer's instructions. |

Protocol 1: Determination of Trypsin Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol determines the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which are fundamental characteristics of enzyme-substrate interaction. Kₘ reflects the substrate concentration at which the reaction velocity is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate.

Methodology:

-

Prepare Substrate Dilutions: Create a series of dilutions of the this compound stock solution in Assay Buffer. The final concentrations in the well should typically range from 0.1 × Kₘ to at least 5-10 × Kₘ. (A pilot experiment may be needed to estimate the Kₘ).

-

Plate Setup (96-well clear, flat-bottom plate):

-

Blank Wells: Assay Buffer only (for instrument background).

-

Substrate Control Wells: Highest concentration of substrate in Assay Buffer (no enzyme) to check for autohydrolysis.

-

Test Wells: Add Assay Buffer and the different substrate dilutions.

-

-

Pre-incubation: Place the plate in a microplate reader and pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibrium.

-

Initiate Reaction: Add the pre-chilled Working Trypsin Solution to all wells except the Blanks. The final reaction volume is typically 100-200 µL.

-

Kinetic Measurement: Immediately begin reading the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.

-

Data Analysis:

-

For each substrate concentration, plot Absorbance vs. Time. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔA/min).

-

Convert ΔA/min to µmol/min using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient for pNA (~10,500 M⁻¹cm⁻¹ at 405 nm, though this can be buffer-dependent), 'c' is the concentration, and 'l' is the path length of the light in the well.[2]

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

-

Protocol 2: Screening for Trypsin Inhibitors (IC₅₀ Determination)

This protocol is designed to determine the concentration of a compound that inhibits 50% of the enzyme's activity (IC₅₀), a key parameter in drug discovery.

Methodology:

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test compound in Assay Buffer (or DMSO, ensuring the final DMSO concentration is constant and low, typically <1%, across all wells).

-

Plate Setup (96-well plate):

-

100% Activity Control (No Inhibitor): Assay Buffer + Trypsin + Substrate.

-

0% Activity Control (Blank): Assay Buffer + Substrate (no enzyme).

-

Test Wells: Assay Buffer + Trypsin + serial dilutions of the inhibitor.

-

-

Enzyme-Inhibitor Pre-incubation: Add the Working Trypsin Solution to the appropriate wells, followed by the inhibitor dilutions. Allow the plate to incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add the this compound substrate to all wells. The substrate concentration should be fixed at or near the Kₘ value determined previously to ensure sensitivity to competitive inhibitors.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode as described in Protocol 1.

-

Data Analysis:

-

Determine the reaction rate (V₀) for each inhibitor concentration.

-

Normalize the data: Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor)).

-

Plot % Inhibition vs. the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software to determine the IC₅₀ value.

-

Data Interpretation & Troubleshooting

Trustworthy data comes from anticipating and addressing potential pitfalls.

Expected Kinetic Values

While the exact kinetic parameters for this compound must be determined experimentally, data from similar pNA-based substrates provide a useful reference. For example, the reported Kₘ for Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) with bovine trypsin is approximately 0.94 mM.[2] Substrates with more optimized peptide sequences can exhibit significantly lower Kₘ values, reflecting higher affinity.

| Substrate Example | Enzyme | Kₘ (mM) | Reference |

| Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | Bovine Trypsin | ~0.94 | [2] |

| N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide | Bovine Trypsin | Varies with pH | |

| Various Synthetic pNA substrates | Bovine β-trypsin | Varies |

Common Problems and Solutions

| Problem | Potential Cause(s) | Self-Validating Solution(s) |

| High Background Signal (in "no enzyme" control) | 1. Substrate Autohydrolysis: The substrate is unstable at the assay pH/temperature. 2. Reagent Contamination: Buffer or substrate is contaminated with proteases. | 1. Run a substrate-only control at assay conditions. If the signal increases over time, consider lowering the pH or temperature. 2. Use fresh, high-purity reagents and sterile technique. |

| Non-linear Reaction Rate | 1. Substrate Depletion: The enzyme concentration is too high, consuming >10-15% of the substrate during the measurement period. 2. Enzyme Instability: Trypsin is degrading/autolyzing during the assay. | 1. Reduce the enzyme concentration. 2. Ensure adequate CaCl₂ is present in the assay buffer. Keep the working enzyme solution on ice until use. |

| Low Signal / No Activity | 1. Inactive Enzyme: Improper storage or handling has led to loss of activity. 2. Inhibitors in Sample: The sample matrix contains endogenous or contaminating inhibitors. | 1. Test the enzyme with a positive control substrate known to work. 2. Spike a known amount of active trypsin into the sample; if activity is lower than expected, an inhibitor is likely present. Consider sample purification or dialysis. |

| Poor Reproducibility | 1. Pipetting Errors: Inaccurate or inconsistent volumes, especially of concentrated enzyme/inhibitor stocks. 2. Temperature Fluctuations: Inconsistent temperature across the plate or between experiments. | 1. Use calibrated pipettes. Prepare master mixes for reagents to be added to multiple wells. 2. Ensure adequate pre-incubation time for the plate to reach thermal equilibrium inside the reader. |

Conclusion